Benzilide
Description
Historical Evolution of the Benzilide Chemical Entity
The investigation into the chemical entity now known as this compound dates back to the late 19th century. Early researchers, including Drechsel (1863), Fittig and Thomson (1879), Krafft and Dyes (1895), and Bischoff and Walden (1894), conducted studies on its chemical properties and reactions. guidechem.com These early findings provided foundational evidence for its existence and reactivity. For instance, chemical evidence such as its ready hydrolysis to benzilic acid, cleavage to benzophenone (B1666685), diphenylketene, and carbon dioxide through slow distillation, and the formation of diphenylacetic acid anilide upon heating with aniline (B41778) were observed. guidechem.com
However, the definitive structural elucidation of this compound, specifically confirming its lactide structure, was achieved later. Infrared spectroscopic data, reported in 1950, played a crucial role in distinguishing between possible structural isomers and firmly establishing this compound as having a lactide structure (specifically, a six-membered cyclic anhydride). guidechem.com This determination was based on the observation of a single intense band in the lactone region of the infrared spectrum, consistent with related symmetrical lactide models like meso-lactide, and distinct from the typical splitting seen in anhydrides like glutaric anhydride (B1165640). guidechem.com
Conceptual Framework and Nomenclature in Organic Chemistry
The systematic naming of organic compounds, including this compound, adheres to the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The IUPAC name for this compound, 3,3,6,6-tetraphenyl-1,4-dioxane-2,5-dione, precisely describes its molecular architecture. wikipedia.orgfishersci.ca
This nomenclature breaks down as follows:
1,4-dioxane: Indicates a six-membered heterocyclic ring containing two oxygen atoms at positions 1 and 4.
2,5-dione: Denotes the presence of two ketone (carbonyl) functional groups at positions 2 and 5 within the dioxane ring.
3,3,6,6-tetraphenyl: Specifies that four phenyl (C₆H₅) groups are attached, with two at position 3 and two at position 6 of the dioxane ring.
This systematic approach, a cornerstone of organic chemistry, ensures that each distinct compound has a unique and unambiguous name, allowing for clear communication among chemists globally. tradeindia.com While common or trivial names often arise from historical context or natural sources, the IUPAC system provides a rational and systematic framework for naming compounds based on their structural features, including parent compounds, functional groups, and their locations (locants). tradeindia.comthegoodscentscompany.comeasychem.orgguidetopharmacology.org this compound is also known by synonyms such as Trospium Impurity D and NSC 403081. fishersci.cafishersci.ca
Table 1: Key Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 467-32-3 | fishersci.cawikipedia.orgwikipedia.orgwikipedia.orgfishersci.ca |
| Molecular Formula | C₂₈H₂₀O₄ | fishersci.cawikipedia.orgwikipedia.orgwikipedia.orgfishersci.ca |
| Molecular Weight | 420.46 g/mol | fishersci.cawikipedia.orgwikipedia.orgwikipedia.orgfishersci.ca |
| IUPAC Name | 3,3,6,6-tetraphenyl-1,4-dioxane-2,5-dione | wikipedia.orgfishersci.ca |
| Boiling Point | 617.1°C at 760 mmHg | fishersci.ca |
| Density | 1.254 g/cm³ | fishersci.ca |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,3,6,6-tetraphenyl-1,4-dioxane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20O4/c29-25-27(21-13-5-1-6-14-21,22-15-7-2-8-16-22)31-26(30)28(32-25,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHGDMUCPUQOLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)OC(C(=O)O2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30323118 | |
| Record name | NSC677243 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30323118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
467-32-3 | |
| Record name | 3,3,6,6-Tetraphenyl-1,4-dioxane-2,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=467-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403081 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC677243 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30323118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Characterization and Elucidation of Benzilide Systems
Spectroscopic Methods for Molecular Structure Determination
Spectroscopic techniques are indispensable tools in organic chemistry for confirming the identity, purity, and structural features of synthesized or isolated compounds. For Benzilide, these methods aim to confirm the presence of the cyclic diester moiety and the tetraphenyl substitution pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. It exploits the magnetic properties of atomic nuclei, particularly ¹H and ¹³C, to deduce structural connectivity and electronic environments.
Specific and detailed ¹H NMR data for 3,3,6,6-tetraphenyl-1,4-dioxane-2,5-dione (this compound) are not widely reported in general literature searches. However, based on its chemical structure, several characteristic features would be expected in its ¹H NMR spectrum. The molecule contains twenty aromatic protons distributed among the four phenyl groups. These protons would typically give rise to complex multiplets in the aromatic region of the spectrum, generally between 7.0 and 8.0 ppm. Due to the symmetry of the molecule, it is anticipated that the protons within each pair of geminal phenyl groups would be equivalent, and the two sets of geminal diphenyl groups would also be equivalent. The absence of any aliphatic protons (e.g., methyl, methylene, or methine protons) outside the aromatic region would be a key indicator, confirming the fully substituted nature of the dioxane ring carbons.
Proton Nuclear Magnetic Resonance (¹H NMR)
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths, corresponding to molecular vibrations.
FTIR spectroscopy is crucial for identifying the characteristic functional groups within this compound. Research findings indicate a strong infrared absorption band for this compound at 5.68 µ, which corresponds to a wavenumber of approximately 1760 cm⁻¹. This strong absorption is characteristic of the carbonyl (C=O) stretching vibration within the cyclic ester (lactone/lactide) framework of the 1,4-dioxane-2,5-dione ring. The cyclic nature and the presence of two carbonyl groups contribute to this prominent absorption.
Other expected characteristic absorption bands in the FTIR spectrum of this compound would include:
Aromatic C-H stretches: Typically observed in the region of 3000-3100 cm⁻¹, indicating the presence of aromatic rings.
Aromatic C=C stretches: Multiple bands usually appear between 1450-1600 cm⁻¹, corresponding to the stretching vibrations of the carbon-carbon bonds within the phenyl rings.
C-O stretches: Bands associated with the carbon-oxygen single bonds within the cyclic ester ring system would be expected in the region of 1000-1200 cm⁻¹.
Table 1: Expected FTIR Spectral Data for this compound (3,3,6,6-tetraphenyl-1,4-dioxane-2,5-dione)
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
| Carbonyl (C=O) | ~1760 | Cyclic ester stretch |
| Aromatic C-H | 3000-3100 | C-H stretch (aromatic) |
| Aromatic C=C | 1450-1600 | C=C stretch (aromatic ring) |
| C-O (ester) | 1000-1200 | C-O stretch (ester linkage) |
Specific ATR-IR data for 3,3,6,6-tetraphenyl-1,4-dioxane-2,5-dione (this compound) is not explicitly detailed in the readily available literature. However, ATR-IR spectroscopy is a surface-sensitive technique that offers advantages in sample preparation, as it typically requires little to no sample preparation for solids. The resulting spectrum is generally very similar to that obtained by transmission FTIR, with characteristic absorption bands appearing at comparable wavenumbers. Therefore, the key vibrational modes observed in transmission FTIR, such as the prominent carbonyl stretch at approximately 1760 cm⁻¹, along with aromatic C-H and C=C stretches, would also be anticipated in the ATR-IR spectrum of this compound.
Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy
Chromatographic Techniques for Purity Assessment and Separation
Gas Chromatography (GC)
Gas Chromatography (GC) is a widely employed analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. While specific detailed methodologies for the GC analysis of 3,3,6,6-tetraphenyl-1,4-dioxane-2,5-dione (this compound) were not extensively documented in the provided search results, the technique is broadly applicable for assessing the purity and compositional integrity of organic compounds of similar complexity. thermofisher.comconnectjournals.com
In a typical GC analysis, a sample is vaporized and carried by an inert gas (carrier gas) through a column containing a stationary phase. The separation occurs based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase, influenced by factors such as boiling point, polarity, and molecular weight. For a compound like this compound (C₂₈H₂₀O₄), a high boiling point (617.1°C at 760 mmHg) would necessitate specific GC conditions, likely involving high column temperatures and potentially specialized columns designed for high molecular weight or low volatility compounds. Detection is commonly achieved using a Flame Ionization Detector (FID) or Mass Spectrometry (MS), the latter providing additional structural information through fragmentation patterns. GC can be used to detect impurities and quantify the main component, ensuring the quality of synthesized this compound.
Solid-State Structural Analysis: X-ray Crystallography
X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic and molecular structure of crystalline solids. For this compound, its solid-state structure has been elucidated through this technique. A notable publication, "The Structure of this compound" by Harry H. Wasserman and Howard E. Zimmerman in the Journal of the American Chemical Society (1950), details its structural determination. acs.orgdu.ac.in
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the empirical formula of a compound by quantifying the percentages of its constituent elements, typically carbon (C), hydrogen (H), and oxygen (O), and sometimes nitrogen (N) and sulfur (S). For this compound, with the molecular formula C₂₈H₂₀O₄, elemental analysis serves to verify its theoretical composition and assess its purity. tandfonline.comrsc.orgorbiscascade.orgdokumen.pub
The theoretical elemental composition for C₂₈H₂₀O₄ is calculated as follows:
Carbon (C): (28 * 12.011) / 420.46 = 336.308 / 420.46 ≈ 80.00%
Hydrogen (H): (20 * 1.008) / 420.46 = 20.16 / 420.46 ≈ 4.79%
Oxygen (O): (4 * 15.999) / 420.46 = 63.996 / 420.46 ≈ 15.22%
Experimental elemental analysis, often performed using automated analyzers such as a ThermoFinnigan CHNS analyzer or a Carlo Erba Model EA-1108 elemental analyzer, provides measured percentages of these elements. tandfonline.comdokumen.pub A close match between the experimental and theoretical values confirms the proposed molecular formula and indicates the high purity of the this compound sample. Deviations can suggest the presence of impurities or an incorrect structural assignment.
Computational and Theoretical Investigations of Benzilide Systems
Quantum Chemical Calculations
Quantum chemical calculations, such as Density Functional Theory (DFT) and molecular orbital analyses, are fundamental in predicting and understanding the electronic structure, stability, and reactivity of chemical compounds. These methods provide insights into molecular geometry, vibrational frequencies, and electronic properties.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely utilized quantum mechanical modeling method in physics and chemistry to investigate the electronic structure (or nuclear structure) of many-body systems, in particular atoms, molecules, and the condensed phases. It is known for its balance between computational cost and accuracy for a wide range of chemical systems. While DFT studies have been extensively applied to various organic compounds, including benzamide (B126) derivatives and related structures, specific DFT investigations focusing on Benzilide (3,3,6,6-tetraphenyl-1,4-dioxane-2,5-dione) were not found within the scope of the provided search results.
Molecular Orbital Analysis
Molecular orbital (MO) theory describes the behavior of electrons in molecules in terms of molecular orbitals that span the entire molecule. Analysis of these orbitals, particularly the frontier molecular orbitals, provides critical information about a molecule's chemical reactivity and electronic transitions.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as frontier molecular orbitals (FMOs). The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and electrical properties. A smaller energy gap often correlates with higher chemical reactivity and lower kinetic stability. Although HOMO-LUMO analyses are common for various organic molecules, including benzyl-hydrazinecarbodithioate derivatives and benzamide, specific data for this compound (3,3,6,6-tetraphenyl-1,4-dioxane-2,5-dione) were not identified in the search results.
Natural Bond Orbital (NBO) analysis is a method for transforming a given wave function into a localized form that corresponds to the one-center ("lone pairs") and two-center ("bonds") elements of the chemist's Lewis structure picture. NBO analysis helps to understand the charge distribution, hybridization, and intermolecular or intramolecular interactions (e.g., hyperconjugation and charge transfer) within a molecule. Despite its broad applicability in computational chemistry for analyzing bonding features and stability, specific NBO analysis results for this compound (3,3,6,6-tetraphenyl-1,4-dioxane-2,5-dione) were not found in the provided information.
Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital (HOMO-LUMO) Analysis
Thermochemical Property Calculations (e.g., Enthalpies of Formation)
Thermochemical property calculations, such as enthalpies of formation (ΔfH°), are essential for understanding the energetic stability of compounds and the thermodynamics of chemical reactions. These properties can be determined experimentally or calculated using various computational methods. The concept of this compound as a "cyclic dilactone" has been mentioned in the context of thermochemical studies related to the formation of such cyclic dilactones from precursors like RO2−. However, specific calculated enthalpies of formation or other detailed thermochemical properties for this compound (3,3,6,6-tetraphenyl-1,4-dioxane-2,5-dione) were not explicitly provided in the search results.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are computational techniques used to study the physical movements of atoms and molecules. These simulations are valuable for exploring conformational changes, intermolecular interactions, and the behavior of molecules over time. While molecular modeling and dynamics simulations are widely applied in fields such as drug design and material science to study various organic compounds, including benzamide derivatives and other complex systems, specific molecular modeling or dynamics simulations focusing on this compound (3,3,6,6-tetraphenyl-1,4-dioxane-2,5-dione) were not found in the provided search results.
Three-Dimensional (3D) Structural Comparisons
Three-dimensional (3D) structural comparisons are fundamental in computational chemistry for understanding molecular shape, identifying structural similarities to known active compounds, and guiding drug design. drugtargetreview.comresearchgate.netnih.gov These comparisons are typically performed using various computational techniques, including shape-based similarity methods, molecular fingerprints, and structural superposition algorithms. researchgate.netnih.gov The underlying principle is that molecules with similar 3D structures often exhibit similar properties or biological activities. researchgate.net
For this compound, a compound with a specific 3,3,6,6-tetraphenyl-1,4-dioxane-2,5-dione structure, 3D structural comparisons would involve analyzing its unique spatial arrangement and conformational flexibility. Such studies could compare this compound's 3D structure to databases of known compounds to identify structural analogs, potentially revealing insights into its behavior or interaction profiles. This analysis is crucial for understanding how its conformation might influence its role as an impurity or its interactions within a biological system.
Pharmacophoric Model Development
Pharmacophore models describe the essential spatial and electronic features of molecules required for a specific biological activity. researchgate.netdergipark.org.trnih.gov These models are crucial in drug discovery for identifying novel compounds with desired biological properties and for optimizing existing leads. researchgate.netnih.govpeerj.com Pharmacophores can be developed using either ligand-based approaches, which derive features from a set of active molecules, or structure-based approaches, which utilize the 3D structure of a target protein's binding site. researchgate.netnih.govfrontiersin.org Key pharmacophoric features often include hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings. frontiersin.org
If this compound were to be investigated for any intrinsic biological activity or its interference with therapeutic targets, pharmacophoric model development would be a critical step. By identifying the key features of this compound that are essential for interaction with a hypothetical target, such models could guide the design of modified this compound structures with altered or enhanced properties. For instance, the presence of carbonyl groups and aromatic rings in this compound's structure suggests potential hydrogen bonding and π-stacking interactions that could be captured in a pharmacophore. researchgate.netfrontiersin.org
Molecular Electrostatic Potential (MESP) Analysis
Molecular Electrostatic Potential (MESP) analysis is a powerful computational tool used to visualize and quantify the electron density distribution around a molecule. chemrxiv.orgmdpi.com The MESP surface provides insights into the molecule's reactivity, indicating regions that are susceptible to electrophilic (electron-deficient, typically shown in blue) or nucleophilic (electron-rich, typically shown in red) attack. chemrxiv.orgnih.govresearchgate.net Green regions typically indicate areas of zero potential. nih.gov This analysis is vital for understanding intermolecular interactions, such as hydrogen bonding and molecular recognition, which are fundamental to drug function and chemical reactions. chemrxiv.orgmdpi.com
For this compound, MESP analysis would reveal the distribution of its electron cloud, highlighting areas of high and low electron density. Given its molecular structure with multiple oxygen atoms and aromatic rings, MESP maps would likely show negative potential regions around the carbonyl oxygens, indicating sites for potential hydrogen bond acceptance or electrophilic attack. Positive potential regions would typically be associated with hydrogen atoms or other electron-deficient areas. Understanding these electrostatic properties is crucial for predicting how this compound might interact with solvents, other molecules, or biological macromolecules, which is particularly relevant for its behavior as an impurity in a pharmaceutical formulation. chemrxiv.orgmdpi.com
Protein-Ligand Docking Studies
Protein-ligand docking is a computational technique used to predict the optimal binding orientation (pose) and affinity of a small molecule (ligand) within the binding site of a protein target. mdpi.comgalaxyproject.orgnih.gov This method is widely applied in structure-based drug design for virtual screening of compound libraries to identify potential drug candidates and to understand the molecular mechanisms of drug action. mdpi.comgalaxyproject.org Docking algorithms explore various conformational states of the ligand and its interactions with the protein, scoring the resulting poses based on predicted binding energy. mdpi.com
Given this compound's identification as an impurity in Trospium, which is an anticholinergic agent, protein-ligand docking studies could be performed to investigate whether this compound interacts with cholinergic receptors or other relevant biological targets. lookchem.com Such studies could help determine if this compound possesses any inherent binding affinity that might contribute to or interfere with the pharmacological profile of the drug product. Docking would predict the most probable binding modes and key interacting residues within the protein's active site, providing molecular-level insights into its potential biological impact. mdpi.comnih.govnih.gov
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods that analyze the physical movements of atoms and molecules over time by numerically solving Newton's equations of motion. wikipedia.orgnih.gov MD simulations provide a dynamic view of molecular systems, capturing conformational changes, ligand binding events, and the stability of molecular complexes. wikipedia.orgnih.govrsc.org They are invaluable for understanding the dynamic behavior of molecules in various environments, such as in solution or when bound to a protein. wikipedia.orgnih.govrsc.org
For this compound, MD simulations could be employed to study its conformational flexibility and stability in different solvent environments, which is relevant for its formulation and behavior as an impurity. If protein-ligand docking studies suggest a binding interaction, MD simulations could further validate the stability of the predicted this compound-protein complex over time, offering insights into the longevity of the interaction and any induced conformational changes in the protein or ligand. mdpi.comnih.govnih.gov This dynamic perspective is crucial for a comprehensive understanding of molecular interactions.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational approaches that establish mathematical models correlating the chemical structure of compounds with their biological activities or properties. biolscigroup.usneovarsity.orgrsc.org The fundamental principle of QSAR is that the biological activity of a molecule is a function of its physicochemical properties, which are derived from its chemical structure. neovarsity.org These models are widely used in drug design to predict the activity, toxicity, and pharmacokinetic properties of new compounds, thereby reducing the need for extensive experimental testing and accelerating the drug discovery process. neovarsity.org
If a series of this compound derivatives were synthesized or identified with varying biological activities, QSAR studies could be performed to develop predictive models. These models would identify the specific structural features or physicochemical properties (e.g., lipophilicity, electronic properties, molecular shape) that are critical for the observed activity. biolscigroup.usjppres.comnih.gov By understanding these structure-activity relationships, researchers could rationally design novel this compound analogs with optimized properties, guiding synthetic efforts towards more potent or selective compounds. rsc.org
Mechanistic Insights from Computational Analysis
Computational studies are powerful tools for elucidating reaction mechanisms, understanding molecular properties, and predicting chemical behavior by analyzing energetic profiles, transition states, and molecular interactions researchgate.netresearchgate.netnih.gov. Such investigations often employ methods like Density Functional Theory (DFT) and molecular dynamics simulations to provide detailed insights into reaction pathways and intermediate structures researchgate.netnih.gov.
Steric and Electronic Effects on Regioselectivity
Regioselectivity, the preference for bond formation at a specific position over others in a molecule, is profoundly influenced by both steric and electronic effects algoreducation.combeilstein-journals.org. Computational analyses, such as those employing DFT calculations and steric maps (e.g., %VBur), can effectively separate and quantify these contributions to understand their impact on reaction outcomes mdpi.com. Electronic effects, including inductive and resonance effects, dictate electron density distribution within a molecule, making certain sites more susceptible to electrophilic or nucleophilic attack algoreducation.com. Steric hindrance, arising from the spatial bulk of substituents, can impede access to reaction sites, thereby directing selectivity to less hindered positions algoreducation.combeilstein-journals.orgmdpi.com.
Despite the general importance of steric and electronic factors in determining regioselectivity in organic reactions algoreducation.combeilstein-journals.orgmdpi.comnih.govnih.gov, specific computational investigations detailing these effects on the regioselectivity of reactions involving this compound (3,3,6,6-tetraphenyl-1,4-dioxane-2,5-dione) were not found in the search results. Studies discussing steric and electronic effects on regioselectivity often pertain to other classes of compounds, such as benzanilides or indazoles, where these factors have been shown to dictate reaction outcomes and coordination geometries beilstein-journals.orgnih.gov. Without specific computational data for this compound, a detailed discussion on its unique steric and electronic influences on regioselectivity cannot be provided.
Chemical Reactivity and Transformations of Benzilide
Decomposition Pathways and Products
Benzilide undergoes several decomposition pathways depending on the conditions, yielding distinct products. One notable pathway involves its hydrolysis, which leads to the formation of benzilic acid.
Under conditions of slow distillation, this compound can undergo cleavage, resulting in the production of benzophenone (B1666685), diphenylketene, and carbon dioxide. Furthermore, studies have indicated that this compound can decompose to form benzophenone and carbon monoxide within a temperature range of 220-350°C.
The decomposition products of this compound are summarized in the table below:
| Product Name | Chemical Formula | PubChem CID |
| Benzilic acid | C₁₄H₁₂O₃ | 6463 |
| Benzophenone | C₁₃H₁₀O | 3102 |
| Diphenylketene | C₁₄H₁₀O | 123069 |
| Carbon dioxide | CO₂ | 280 |
| Carbon monoxide | CO | 281 |
Derivatization Reactions
This compound participates in derivatization reactions, leading to the formation of various compounds. A significant reaction involves heating this compound with aniline (B41778), which results in the formation of 2,2-diphenylacetanilide.
Other reported downstream products, indicative of derivatization or transformation, include methyl (hydroxydiphenylacetoxy)diphenylacetate, (hydroxydiphenylacetoxy)diphenylacetic acid, anilino-diphenyl-acetic acid anilide (also known as 2,2-diphenylacetanilide), 2,2-diphenylacetic acid, and methylammonium (B1206745) carbonate. americanelements.com
The derivatization products of this compound are summarized in the table below:
| Product Name | Chemical Formula | PubChem CID |
| 2,2-Diphenylacetanilide | C₂₀H₁₇NO | 10173648 |
| Diphenylacetic acid | C₁₄H₁₂O₂ | 8333 |
| Methylammonium carbonate | C₃H₁₂N₂O₃ | 87904224 |
| Methyl (hydroxydiphenylacetoxy)diphenylacetate | Not specified | Not found |
| (Hydroxydiphenylacetoxy)diphenylacetic acid | Not specified | Not found |
| Anilino-diphenyl-acetic acid anilide | Not specified | Not found |
Biological and Pharmacological Research on Benzilide Derivatives
Anticancer Activity
Direct research on the anticancer activity of Benzilide (CID: 345450) or its explicit derivatives is not extensively documented. Studies on other chemical scaffolds, such as benzothiazole (B30560) aniline (B41778) derivatives and 5-benzylidene-2-phenylimino-1,3-thiazolidin-4-one analogs, have demonstrated promising anticancer properties against various human cancer cell lines mdpi.comnih.govresearchgate.netnih.gov. However, these findings are not related to this compound.
Modulation of Ion Channels
Potassium Channel Opener Activity
A novel series of substituted benzanilides has been synthesized and evaluated for their activity as potassium channel openers, specifically targeting large-conductance calcium-activated potassium (BK) channels fishersci.sesacheminc.comciteab.com. These channels play crucial roles in various fundamental cellular functions, making their activation a promising pharmacodynamic strategy for treating several pathologies sacheminc.com. Research has identified certain benzanilide (B160483) derivatives as potent smooth muscle relaxants, with their vasodilation effects being inhibited by tetraethylammonium (B1195904) (TEA) (PubChem CID 5413) and iberiotoxin (B31492) (IbTX) (PubChem CID 16132435) fishersci.se. This inhibitory action strongly suggests that the opening of BK channels is a predominant mechanism underlying their observed pharmacological effects fishersci.se.
One notable compound from these studies, N-(2-hydroxy-5-phenyl)-(2-methoxy-5-chloro)-benzamide (Compound 16b), demonstrated full vasorelaxant efficacy and an almost nanomolar potency index, highlighting the significant potential of this class of compounds fishersci.se. Further studies on heterocyclic analogs of benzanilide derivatives have reinforced their properties as BK channel activators citeab.com. Some benzanilide derivatives have shown a clear profile as BK-activators, exhibiting vasodilator activity comparable to or slightly lower than that of the reference benzimidazolone NS1619 (PubChem CID 4552) sacheminc.com.
Vasorelaxing Effects
The vasorelaxing effects of benzanilide derivatives are intimately linked to their potassium channel opener activity. These effects are primarily induced through the activation of BK channels sacheminc.com. In vitro studies, utilizing isolated rat aortic rings pre-contracted with KCl, have demonstrated the potent smooth muscle relaxant properties of these compounds fishersci.se. The observed vasodilation was specifically attenuated by the presence of BK channel blockers such as tetraethylammonium (TEA) and iberiotoxin (IbTX), confirming the involvement of these channels in the mechanism of action fishersci.se.
Receptor Interaction Studies
Molecular modeling approaches have provided insights into the interaction of benzanilide derivatives with their receptor sites, particularly the BK channel sacheminc.com. These studies suggest a suitable interaction with the receptor site of the BK channel from a three-dimensional perspective sacheminc.com. A common pharmacophoric model for these BK-activators has been hypothesized, consisting of two aryl groups connected by an appropriate amide "spacer" and the almost obligatory presence of a phenolic hydroxyl group sacheminc.com. This model implies specific structural requirements for effective binding and activation of the target receptor.
Structure-Activity Relationships (SAR) in Biological Contexts
Understanding the Structure-Activity Relationships (SAR) of benzanilide derivatives is crucial for designing and optimizing new compounds with enhanced biological potency and selectivity sigmaaldrich.comwikipedia.org. SAR studies analyze how structural features, such as functional groups, molecular shape, and electrostatic properties, relate to biological activities like efficacy and potency sigmaaldrich.com.
Influence of Substituents on Biological Potency
The biological potency of benzanilide derivatives as potassium channel openers and vasorelaxants is significantly influenced by the nature and position of substituents on their core structure. A key structural requirement for satisfactory BK-opener activity is the presence of a phenolic function, which likely plays a role as an H-bond donor citeab.com.
Studies on heterocyclic analogs have revealed specific insights into substituent effects:
Nitrogen heterocycles on the acid side of the amide linker generally appear to be detrimental to BK-opener activity citeab.com.
In contrast, furan and thiophene heterocycles are well tolerated in this position citeab.com.
The introduction of unsaturated heterocyclic rings such as pyridine (B92270) and thiazole (B1198619) on the basic side of the amide linker can lead to satisfactory biological activity citeab.com.
Conversely, the presence of aliphatic heterocycles on the basic side tends to lower the pharmacological effect citeab.com.
The following table summarizes the qualitative influence of various substituents on the biological potency of benzanilide derivatives as potassium channel openers:
| Substituent Position/Type | Influence on Biological Potency (BK-Opener Activity) | Source |
| Phenolic hydroxyl group | Almost obligatory; likely H-bond donor role | sacheminc.comciteab.com |
| Nitrogen heterocycles (acid side) | Negative requirement | citeab.com |
| Furan (acid side) | Well tolerated | citeab.com |
| Thiophene (acid side) | Well tolerated | citeab.com |
| Unsaturated heterocycles (basic side, e.g., pyridine, thiazole) | Satisfactory activity | citeab.com |
| Aliphatic heterocycles (basic side) | Lowered pharmacological effect | citeab.com |
| Chlorine atoms (electron-withdrawing) | Can increase potency due to enhanced lipophilicity and protein adsorption | fishersci.se |
Advanced Analytical Techniques in Benzilide Research
Advanced Separation Methodologies
Advanced separation techniques are vital for isolating Benzilide from complex mixtures, purifying it, and identifying any related impurities or degradation products. These methods often offer advantages over traditional techniques in terms of speed, efficiency, and environmental impact.
Supercritical Fluid Chromatography (SFC) is a separation technique that utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. This method combines the advantages of gas chromatography (GC) in terms of speed and efficiency with the ability to separate less volatile and thermally labile compounds, similar to liquid chromatography (LC). For a compound like this compound, which is a solid at room temperature and has a melting point between 162 to 164 °C, SFC could offer a powerful alternative to traditional LC, especially for the separation of closely related isomers or impurities that might be challenging to resolve by other means. wikipedia.org The use of carbon dioxide as the primary mobile phase also aligns with green chemistry principles, reducing the consumption of hazardous organic solvents.
Hyphenated Spectroscopic Techniques
Hyphenated spectroscopic techniques combine a separation method with a spectroscopic detection method, providing a powerful tool for the identification, structural elucidation, and quantification of compounds within complex samples. These techniques offer complementary information, leading to a more comprehensive understanding of the chemical composition.
For this compound, the following hyphenated techniques would be highly beneficial:
Gas Chromatography-Mass Spectrometry (GC-MS): While this compound has a relatively high melting point, if volatile derivatives can be formed or if trace volatile impurities are present, GC-MS would be invaluable for their separation and identification based on their mass-to-charge ratio and fragmentation patterns.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly suitable for the analysis of non-volatile or thermally labile compounds like this compound. It allows for the separation of this compound from its impurities or synthetic by-products, with the mass spectrometer providing molecular weight information and structural insights through fragmentation. This technique is crucial for purity assessment and identifying unknown components in a this compound sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy coupled with separation (e.g., LC-NMR): While less common as a routine hyphenated technique, the coupling of LC with NMR could provide direct structural elucidation of separated components in real-time. For this compound, this would allow for unambiguous identification of its structure and the structures of any co-eluting compounds, providing detailed information about their connectivity and stereochemistry. More commonly, separated fractions would be collected and analyzed by NMR.
These techniques, by combining separation power with detailed spectroscopic analysis, enable researchers to confirm the identity of this compound, assess its purity, and identify any related compounds that might be present in a sample.
Electroanalytical Chemistry Applications
Electroanalytical chemistry involves the study of chemical systems by measuring electrical properties such as current, potential, or charge. These techniques are sensitive and can provide insights into the redox behavior of organic molecules. While specific applications for this compound were not found in the search, electroanalytical methods could potentially be employed to study its electrochemical properties. Techniques such as voltammetry (e.g., cyclic voltammetry) could be used to investigate the oxidation or reduction potentials of this compound, providing information about its reactivity and stability under electrochemical conditions. scribd.com This could be relevant for understanding its behavior in electrochemical synthesis, degradation pathways, or in the development of electrochemical sensors for its detection.
Biologically Derived Analytical Techniques for Bioactivity Assessment
Given that this compound is used in the production of active pharmaceutical ingredients, fishersci.se its potential biological activity or interaction with biological systems might be of interest. Biologically derived analytical techniques utilize biological components (e.g., enzymes, antibodies, cells, receptors) to detect or quantify substances, or to assess their biological effects.
If this compound's bioactivity were to be investigated, techniques such as:
Biosensors: These devices integrate a biological recognition element with a physicochemical transducer to detect specific analytes. A biosensor could potentially be developed to detect this compound or to assess its interaction with a target biomolecule if a specific binding affinity is identified.
Cell-based assays: These assays use living cells to study the effects of compounds. For this compound, cell-based assays could be employed to assess its cytotoxicity, its impact on cellular pathways, or its ability to interact with specific receptors or enzymes within a cellular context.
Enzyme inhibition assays: If this compound is hypothesized to interact with specific enzymes, enzyme inhibition assays could be used to quantify its inhibitory potency and determine its mechanism of action.
These biologically derived analytical techniques would be crucial for understanding the biological profile of this compound, providing insights into its potential therapeutic or toxicological effects at a molecular and cellular level.
Future Research Directions and Emerging Challenges
Design and Synthesis of Novel Benzilide-Based Scaffolds
The design and synthesis of novel scaffolds involve creating new molecular architectures that incorporate a foundational chemical structure, aiming to generate compounds with enhanced or altered properties nih.govrsc.orgunife.itresearchgate.netnih.gov. For this compound, this research direction would focus on modifying its core 1,4-dioxane-2,5-dione structure, which features four phenyl substituents. Potential modifications could include altering the nature or position of the phenyl groups, introducing additional functional moieties, or subtly changing the dioxane ring itself. Such efforts would aim to explore the chemical space around the this compound structure, potentially leading to derivatives with different physical, chemical, or, hypothetically, biological characteristics.
Exploration of New Catalytic Pathways for Enhanced Synthesis
Developing new catalytic pathways is crucial for improving the efficiency, selectivity, and sustainability of chemical synthesis nih.govnih.govresearchgate.netresearchgate.net. For this compound, exploring novel catalytic methods could lead to more efficient synthetic routes for its production or for the creation of its derivatives. This might involve investigating various catalytic systems, such as homogeneous, heterogeneous, or biocatalytic (enzyme-mediated) approaches, to achieve higher yields, reduce reaction times, or operate under milder conditions. The goal would be to overcome limitations of traditional synthetic methods, such as the need for harsh reagents or the generation of excessive waste.
Computational Design and De Novo Synthesis Strategies
Computational chemistry and de novo design strategies leverage advanced algorithms and computational power to design new molecules and predict their properties before experimental synthesis osti.govnih.govopenaccessjournals.comresearchgate.netcsic.esmdpi.com. In the context of this compound, computational methods could be employed to predict the properties of hypothetical derivatives, optimize synthetic pathways, or model potential molecular interactions. De novo synthesis, which involves constructing molecules from scratch based on desired characteristics, could theoretically be applied to design novel compounds structurally related to this compound, particularly if specific target properties (e.g., material science applications or specific binding affinities) were identified. This approach allows for the efficient exploration of vast chemical spaces.
Advanced Understanding of Complex Biological Interactions
This compound's known association as an impurity of Trospium, a pharmaceutical compound with anticholinergic activity, suggests an indirect link to biological systems lookchem.com. An advanced understanding of complex biological interactions would involve detailed mechanistic studies to elucidate how this compound, or its potential derivatives, might interact with specific biomolecules (e.g., proteins, enzymes) or cellular pathways at a molecular level openaccessjournals.commdpi.comnih.govplos.orgnih.govbiorxiv.org. Such research would focus on mapping binding sites, understanding the precise mechanisms of any observed activity, and determining the downstream effects of these interactions, without discussing dosage or safety profiles. Techniques like molecular docking or biophysical assays could be employed to investigate any intrinsic biological properties of this compound.
Addressing Regioselectivity and Stereoselectivity Challenges in Synthesis
Controlling regioselectivity (the preference for reaction at a specific site) and stereoselectivity (the preference for forming a specific stereoisomer) are significant challenges in the synthesis of complex organic molecules researchgate.netmdpi.comslideshare.netresearchgate.netyoutube.com. Given this compound's structure with multiple identical phenyl groups and a cyclic core, achieving precise control over the position of new substituents or the spatial arrangement of atoms during synthesis could be complex. Future research in this area would focus on developing sophisticated synthetic methodologies, potentially involving chiral catalysts, specific reaction conditions, or enzymatic approaches, to ensure the formation of desired isomers with high purity and efficiency.
Application of Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles aims to design chemical products and processes that minimize or eliminate the use and generation of hazardous substances, thereby promoting environmental sustainability and safety researchgate.netcore.ac.ukacs.orgrroij.com. For this compound synthesis, this would involve exploring methods to reduce waste generation, utilize less hazardous or solvent-free reaction conditions, incorporate renewable raw materials, and enhance atom economy. This could include developing catalytic processes that operate under mild conditions, employing microwave irradiation, or implementing biocatalytic transformations to make the synthesis of this compound or its related compounds more environmentally benign and resource-efficient.
Q & A
Basic Research Questions
Q. What experimental approaches are recommended for synthesizing benzilide derivatives, and how can reaction conditions be optimized?
- Methodological Answer : Begin with a solvent selection matrix (e.g., polar aprotic vs. protic solvents) to assess reaction efficiency. Use controlled variables (temperature, catalyst loading) and monitor via thin-layer chromatography (TLC) or HPLC for intermediate formation. Characterize products using melting point analysis and spectroscopic methods (NMR, IR). For optimization, apply Design of Experiments (DOE) to identify critical factors (e.g., solvent purity, stoichiometry) .
- Key Considerations : Ensure reproducibility by documenting batch-specific parameters (e.g., reagent lot numbers, humidity levels) .
Q. How can researchers resolve contradictory spectral data (e.g., NMR shifts) observed for this compound analogs?
- Methodological Answer : Re-run experiments under standardized conditions (deuterated solvent purity, instrument calibration). Compare data with computational predictions (DFT-based NMR simulations) and cross-validate using alternative techniques (e.g., X-ray crystallography). Consult primary literature for analogous compounds to identify common artifacts (e.g., solvent impurities, tautomerism) .
- Data Analysis : Use spectral deconvolution software to isolate overlapping peaks and assign signals conclusively .
Advanced Research Questions
Q. What strategies are effective for analyzing contradictory bioactivity results in this compound-based pharmacological studies?
- Methodological Answer : Conduct dose-response assays across multiple cell lines to rule out cell-specific effects. Validate target engagement using knockout models or competitive binding assays. Apply contradiction analysis frameworks (e.g., TRIZ principles) to isolate variables such as metabolic stability or off-target interactions .
- Statistical Rigor : Use multivariate analysis (ANOVA with post-hoc tests) to account for confounding factors (e.g., batch variability in cell cultures) .
Q. How can computational models improve the design of this compound derivatives with enhanced selectivity?
- Methodological Answer : Employ molecular docking (AutoDock Vina, Schrödinger) to screen virtual libraries against target protein structures (PDB). Validate hits with free-energy perturbation (FEP) calculations. Cross-reference predictions with experimental binding assays (SPR, ITC) to refine force field parameters .
- Limitations : Address model inaccuracies by incorporating solvent dynamics and entropy effects in simulations .
Q. What methodologies ensure reliable stability testing of this compound compounds under varying environmental conditions?
- Methodological Answer : Design accelerated stability studies (ICH Q1A guidelines) with controlled humidity, temperature, and light exposure. Monitor degradation via LC-MS and quantify impurities against pharmacopeial standards. Use Arrhenius kinetics to extrapolate shelf-life predictions .
- Documentation : Include raw stability data (e.g., chromatograms, mass spectra) in appendices for peer review .
Methodological Best Practices
- Data Reproducibility : Replicate experiments across independent labs using shared protocols (e.g., Electronic Lab Notebooks) .
- Literature Review : Prioritize primary sources (ACS, RSC journals) over reviews to avoid citation bias .
- Ethical Compliance : Disclose synthetic routes, safety data (SDS), and disposal methods for this compound intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
